Cas no 14205-39-1 (methyl (E)-3-aminobut-2-enoate)

Methyl (E)-3-aminobut-2-enoate is a versatile organic compound with a unique (E)-geometry in the double bond. It serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its key advantages include its ease of handling, high purity, and the ability to facilitate efficient chemical transformations, making it an essential building block in organic synthesis.
methyl (E)-3-aminobut-2-enoate structure
14205-39-1 structure
商品名:methyl (E)-3-aminobut-2-enoate
CAS番号:14205-39-1
MF:C5H9NO2
メガワット:115.1305
MDL:MFCD06659463
CID:49670
PubChem ID:87562495

methyl (E)-3-aminobut-2-enoate 化学的及び物理的性質

名前と識別子

    • Methyl 3-aminocrotonate
    • methyl 3-amino-trans-but-2-enoate
    • 3-Aminocrotonic acid methyl ester
    • 3-Amino-but-2-enoic acid methyl ester
    • Methyl 3-aminobut-2-enoate
    • Methyl 3-Aminocroton
    • 3-Amino-2-Butenoic Acid Methyl Ester
    • 3-aminobut-2-enoic acid methyl ester
    • Methyl 3-Amino-2-butenoate
    • Methyl 3-iminobutyrate
    • METHYL 4-AMINOCROTONATE
    • Methyl β-aminobutenate
    • methyl3-aminocrotonoate
    • Methyl 3-aminocrotote
    • beta-Iminomethylbutyrate
    • METHYL-BETA-AMINOCROTONATE
    • 2-Butenoic acid, 3-amino-, methyl ester
    • Methyl3-aminocrotonate
    • Crotonic acid, beta-amino-, methyl ester
    • Methyl (Z)-3-aminocrotonate
    • DSSTox_CID_30270
    • DSSTox_RID_97274
    • DSSTox_GSID_51715
    • KSC493I6J
    • XKORCTIIRYKLLG-UHFFFAOYSA-N
    • BCP15340
    • Tox21_1
    • methyl (E)-3-aminobut-2-enoate
    • METHYL-3-AMINOCROTONATE
    • SCHEMBL62212
    • DTXCID7030270
    • (Z)-methyl 3-aminobut-2-enoate
    • XKORCTIIRYKLLG-ARJAWSKDSA-N
    • Q-200361
    • DTXSID7051715
    • DTXSID701245448
    • R4X25GNG1J
    • 21731-17-9
    • methyl-3-aninocrotonate
    • methyl (2Z)-3-amino-2-butenoate
    • AKOS015854029
    • beta-Aminocrotonic acid methyl ester
    • methyl beta-aminocrotonate
    • EINECS 244-549-6
    • methyl (2Z)-3-aminobut-2-enoate
    • (Z)-methyl3-aminobut-2-enoate
    • STR02566
    • A1001
    • methyl beta-amino-crotonate
    • 2-BUTENOIC ACID, 3-AMINO-, METHYL ESTER, (Z)-
    • Z104472884
    • (Z)-3-Amino-but-2-enoic acid methyl ester
    • AM20080319
    • (Z)-methyl-3-aminobut-2-enoate
    • NCGC00253664-01
    • Tox21_113788
    • CS-W016602
    • 3-amino-crotonic acid methyl ester
    • 2-Butenoic acid, 3-amino-, methyl ester, (2Z)-
    • UNII-R4X25GNG1J
    • 14205-39-1
    • CAS-14205-39-1
    • NSC-65444
    • Methyl 3-amino-2-butenoate, (2Z)-
    • methyl 3-amino-crotonate
    • methyl (Z)-3-aminobut-2-enoate
    • EN300-19128
    • NSC 65444
    • MDL: MFCD06659463
    • インチ: 1S/C5H9NO2/c1-4(6)3-5(7)8-2/h3H,6H2,1-2H3
    • InChIKey: XKORCTIIRYKLLG-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])[H])C(C([H])=C(C([H])([H])[H])N([H])[H])=O
    • BRN: 956592

計算された属性

  • せいみつぶんしりょう: 115.06300
  • どういたいしつりょう: 115.063
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 118
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 5
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 52.3

じっけんとくせい

  • 色と性状: 白色または灰色の結晶
  • 密度みつど: 1.1808 (rough estimate)
  • ゆうかいてん: 81-83 °C (lit.)
  • ふってん: 112°C 42mm
  • フラッシュポイント: 華氏温度:195.8°f< br / >摂氏度:91°C< br / >
  • 屈折率: 1.4538 (estimate)
  • PH値: 8-9 (18g/l, H2O, 20℃)
  • ようかいど: 18g/l
  • すいようせい: 不溶性
  • PSA: 52.32000
  • LogP: 0.72220
  • ようかいせい: 未確定
  • かんど: Hygroscopic

methyl (E)-3-aminobut-2-enoate セキュリティ情報

  • 記号: GHS06
  • ヒント:に警告
  • シグナルワード:Danger
  • 危害声明: H302,H319,H330
  • 警告文: P260,P284,P305+P351+P338,P310
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 20/22
  • セキュリティの説明: S37/39-S26
  • RTECS番号:EM9092500
  • 危険物標識: Xn
  • ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
  • TSCA:Yes
  • リスク用語:R22; R36/37/38

methyl (E)-3-aminobut-2-enoate 税関データ

  • 税関コード:29224995
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

methyl (E)-3-aminobut-2-enoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-19128-10.0g
methyl 3-aminobut-2-enoate
14205-39-1 94%
10g
$27.0 2023-05-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017898-500g
methyl (E)-3-aminobut-2-enoate
14205-39-1 97%
500g
¥194 2024-05-25
Apollo Scientific
OR11326-100g
Methyl 3-aminocrotonate
14205-39-1 95%
100g
£41.00 2023-08-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT0939-1G
methyl (E)-3-aminobut-2-enoate
14205-39-1 95%
1g
¥ 6.00 2023-04-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1021214-100g
Methyl (Z)-3-Aminobut-2-enoate
14205-39-1 98%
100g
¥51.00 2023-11-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
688894-50KG
methyl (E)-3-aminobut-2-enoate
14205-39-1 98.0-100.3%
50KG
¥35668.02 2022-02-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
688894-10KG
methyl (E)-3-aminobut-2-enoate
14205-39-1 98.0-100.3%
10KG
¥13064.69 2022-02-24
Fluorochem
078507-1kg
Methyl 3-aminocrotonate
14205-39-1 95%
1kg
£162.00 2022-03-01
TRC
M285900-10g
Methyl 3-Aminocrotonate
14205-39-1
10g
$ 75.00 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A1001-25g
methyl (E)-3-aminobut-2-enoate
14205-39-1 98.0%(T)
25g
¥160.0 2022-06-10

methyl (E)-3-aminobut-2-enoate 合成方法

methyl (E)-3-aminobut-2-enoate サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:14205-39-1)Methyl 3-aminocrotonate
注文番号:sfd4919
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:33
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:14205-39-1)methyl 3-aminocrotonate
注文番号:5682488
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:09
価格 ($):discuss personally

methyl (E)-3-aminobut-2-enoate 関連文献

methyl (E)-3-aminobut-2-enoateに関する追加情報

Methyl (E)-3-aminobut-2-enoate (CAS No. 14205-39-1): A Comprehensive Overview

Methyl (E)-3-aminobut-2-enoate, chemically designated as methyl (E)-3-aminobut-2-enoate, is a significant compound in the realm of chemical and pharmaceutical research. With a CAS number of 14205-39-1, this compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. This article provides an in-depth exploration of this molecule, highlighting its chemical characteristics, synthetic pathways, and emerging applications in biomedical research.

The molecular structure of methyl (E)-3-aminobut-2-enoate consists of an ester group linked to an (E)-alkene moiety, with an amine substituent at the third carbon position. This configuration imparts distinct reactivity and functionality, making it a valuable intermediate in organic synthesis. The presence of both polar and non-polar regions in its structure allows for diverse interactions with biological targets, which has fueled its exploration in drug discovery and material science.

In recent years, the interest in methyl (E)-3-aminobut-2-enoate has been further amplified by its potential role in the development of novel therapeutic agents. Researchers have been investigating its derivatives as candidates for treating various diseases, including inflammatory conditions and neurological disorders. The amine group in particular has been highlighted for its ability to form hydrogen bonds and participate in coordination chemistry, which is crucial for designing molecules with specific biological activities.

One of the most compelling aspects of methyl (E)-3-aminobut-2-enoate is its versatility in synthetic chemistry. The compound serves as a key intermediate in the preparation of more complex molecules, including peptidomimetics and bioactive scaffolds. Its double bond and amine functionalities provide multiple sites for functionalization, enabling chemists to tailor the properties of the final product to meet specific requirements. This adaptability has made it a favorite among synthetic organic chemists working on drug development projects.

Recent advancements in computational chemistry have also shed new light on the applications of methyl (E)-3-aminobut-2-enoate. Molecular modeling studies have revealed that its structure can be optimized to enhance binding affinity to target proteins, making it a promising candidate for enzyme inhibition and receptor modulation. These findings have spurred interest in developing high-throughput screening assays to identify novel derivatives with improved pharmacological profiles.

The pharmaceutical industry has taken note of these developments and is actively exploring methyl (E)-3-aminobut-2-enoate as a building block for new drugs. Its ability to undergo various chemical transformations while maintaining structural integrity makes it an attractive option for medicinal chemists. Additionally, its role as a precursor for biodegradable polymers has opened up avenues in materials science, where it is being investigated for use in controlled-release formulations.

Another area where methyl (E)-3-aminobut-2-enoate is making strides is in the field of agrochemicals. Researchers are exploring its potential as a precursor for herbicides and fungicides, leveraging its reactivity to develop compounds that are both effective and environmentally friendly. The ester group's susceptibility to hydrolysis under physiological conditions also makes it a suitable candidate for designing biodegradable agrochemicals that minimize ecological impact.

The synthesis of methyl (E)-3-aminobut-2-enoate can be achieved through several pathways, each offering distinct advantages depending on the desired scale and purity requirements. One common method involves the condensation of methyl acetoacetate with ammonia followed by dehydration, yielding the desired alkene derivative. Alternatively, palladium-catalyzed cross-coupling reactions have been employed to introduce the amine functionality at the desired position with high selectivity.

In conclusion, methyl (E)-3-aminobut-2-enoate represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of its properties continues to grow, so too will its role in advancing medical treatments and materials science innovations. The future holds exciting possibilities for this versatile molecule as it continues to be explored in both academic and industrial settings.

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